molecular formula C16H19FN4O2 B3801022 4-fluoro-N-(3-{[1-methyl-2-(1H-pyrazol-1-yl)ethyl]amino}-3-oxopropyl)benzamide

4-fluoro-N-(3-{[1-methyl-2-(1H-pyrazol-1-yl)ethyl]amino}-3-oxopropyl)benzamide

Cat. No.: B3801022
M. Wt: 318.35 g/mol
InChI Key: SBJMOEMRSTUKHP-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-(3-{[1-methyl-2-(1H-pyrazol-1-yl)ethyl]amino}-3-oxopropyl)benzamide” is also known as BLU-667 or Pralsetinib . It is a highly efficient and selective inhibitor of RET (c-RET), with an IC50 value of 0.4 nM for WT RET (c-RET) . It has effective inhibitory effects on some common RET (c-RET) oncogenic mutations .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as the one , often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These compounds are synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular formula of this compound is C27H32FN9O2, and it has a molecular weight of 533.6 . The InChIKey is GBLBJPZSROAGMF-BATDWUPUSA-N .


Chemical Reactions Analysis

The compound is known to be involved in various chemical reactions. For instance, it can inhibit RET signaling in cancer cells with RET mutations more effectively than other multi-kinase inhibitors .


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is soluble in DMSO (≥ 100 mg/mL or 187.41 mM), but insoluble in water (< 0.1 mg/mL) . It has a predicted pKa of 14.33±0.10 .

Mechanism of Action

The compound acts as a potent inhibitor of RET (c-RET), a receptor tyrosine kinase . It has a high selectivity for RET over 96% of other kinases in a library of 371 kinases . It specifically inhibits RET signaling in cancer cells with RET mutations .

Future Directions

The compound has shown promising results in inhibiting various RET mutations and fusion-driven NSCLC and thyroid cancer xenografts in vivo, without inhibiting VEGFR2 . It has good tolerance in in vivo experiments . Therefore, it has potential for further development and application in the treatment of cancers with RET mutations.

Properties

IUPAC Name

4-fluoro-N-[3-oxo-3-(1-pyrazol-1-ylpropan-2-ylamino)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2/c1-12(11-21-10-2-8-19-21)20-15(22)7-9-18-16(23)13-3-5-14(17)6-4-13/h2-6,8,10,12H,7,9,11H2,1H3,(H,18,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJMOEMRSTUKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)NC(=O)CCNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-fluoro-N-(3-{[1-methyl-2-(1H-pyrazol-1-yl)ethyl]amino}-3-oxopropyl)benzamide
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4-fluoro-N-(3-{[1-methyl-2-(1H-pyrazol-1-yl)ethyl]amino}-3-oxopropyl)benzamide
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4-fluoro-N-(3-{[1-methyl-2-(1H-pyrazol-1-yl)ethyl]amino}-3-oxopropyl)benzamide
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4-fluoro-N-(3-{[1-methyl-2-(1H-pyrazol-1-yl)ethyl]amino}-3-oxopropyl)benzamide
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4-fluoro-N-(3-{[1-methyl-2-(1H-pyrazol-1-yl)ethyl]amino}-3-oxopropyl)benzamide
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4-fluoro-N-(3-{[1-methyl-2-(1H-pyrazol-1-yl)ethyl]amino}-3-oxopropyl)benzamide

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